2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide
Overview
Description
2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is a useful research compound. Its molecular formula is C13H27N3O and its molecular weight is 241.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
It is known to interact with its target, cdk2 . This interaction may lead to changes in the activity of CDK2, potentially affecting the cell cycle progression .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of this could include alterations in cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on CDK2 activity and, consequently, cell cycle regulation . This could potentially lead to changes in cell proliferation and growth .
Biochemical Analysis
Biochemical Properties
2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, influencing its activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation . This interaction can lead to alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in pharmacological applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness in various biochemical and pharmacological applications.
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-12(10-14)6-9-16/h12H,3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZJWPFYWGYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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